molecular formula C16H14O4 B086644 Dimethyl 5,6-acenaphthenedicarboxylate CAS No. 4599-96-6

Dimethyl 5,6-acenaphthenedicarboxylate

Cat. No.: B086644
CAS No.: 4599-96-6
M. Wt: 270.28 g/mol
InChI Key: KZDDQWFGWDKABI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The historical development of dimethyl 5,6-acenaphthenedicarboxylate traces its origins to the broader investigation of acenaphthene chemistry that began in the mid-19th century. Acenaphthene, the parent hydrocarbon system, was first prepared in 1866 by Marcellin Berthelot through the reaction of hot naphthalene vapors with acetylene. A year later, Berthelot reproduced similar reactions using ethylene and discovered acenaphthene naturally occurring in coal tar. This foundational work established the acenaphthalene ring system as an important structural motif for further chemical modifications.

The development of carboxylated acenaphthene derivatives emerged from industrial needs in the early 20th century. Historical patent literature from 1934 describes manufacturing processes for acenaphthene-5-carboxylic and 5,6-dicarboxylic acids and their anhydrides, indicating early recognition of the synthetic importance of these functionalized derivatives. The systematic investigation of acenaphthene oxidation products led to the identification of various dicarboxylic acid derivatives, with the 5,6-substitution pattern representing one of the most synthetically accessible and chemically interesting modifications.

The specific preparation of this compound evolved from general esterification methodologies applied to acenaphthene-5,6-dicarboxylic acid. Early synthetic approaches involved the direct oxidation of acenaphthene to yield the corresponding dicarboxylic acid, followed by methylation using traditional esterification methods with methanol and acid catalysts. These pioneering investigations established the fundamental synthetic pathways that continue to be employed in contemporary research.

Significance in Organic Chemistry

This compound occupies a position of considerable importance in modern organic chemistry due to its unique combination of structural features and reactivity patterns. The compound serves as a versatile synthetic intermediate in the preparation of more complex polycyclic aromatic systems and heterocyclic compounds. Its dual ester functionalities provide multiple sites for chemical modification, enabling the construction of diverse molecular architectures through selective transformations.

The synthetic utility of this compound extends to its role in natural product synthesis and pharmaceutical chemistry. Recent investigations have demonstrated its application in the preparation of biologically active acenaphthalene derivatives and as a precursor to more complex natural product frameworks. The compound's structural features make it particularly valuable for accessing substituted naphthalene systems and fused heterocyclic compounds that are challenging to prepare through alternative synthetic routes.

In contemporary organic synthesis, this compound has found applications in cascade reaction sequences and multicomponent transformations. Its participation in palladium-catalyzed cross-coupling reactions and cyclization processes has been documented, highlighting its utility in modern synthetic methodologies. The compound's ability to undergo selective functional group transformations while maintaining the integrity of the polycyclic aromatic core makes it an attractive building block for complex molecule synthesis.

The compound also serves important research functions as a model system for understanding the electronic and structural properties of substituted polycyclic aromatic hydrocarbons. Computational and spectroscopic studies utilizing this compound have provided insights into the effects of electron-withdrawing substituents on the aromatic system and have contributed to the development of structure-activity relationships in related compound classes.

Structural Relationship to Polycyclic Aromatic Hydrocarbons

This compound belongs to the broader family of polycyclic aromatic hydrocarbons, specifically as a substituted derivative of the acenaphthalene ring system. The parent acenaphthene structure consists of naphthalene with an ethylene bridge connecting positions 1 and 8, creating a rigid, planar polycyclic framework. This structural arrangement places this compound within the class of peri-condensed polycyclic aromatic compounds, where the aromatic rings share more than one carbon atom.

The positioning of the carboxylate groups at the 5 and 6 positions creates a unique substitution pattern that significantly influences the compound's chemical and physical properties. These positions are located on the central naphthalene ring system, where the electron-withdrawing nature of the ester groups modulates the electron density distribution throughout the aromatic framework. This substitution pattern differentiates this compound from other carboxylated polycyclic aromatic compounds and imparts distinctive reactivity characteristics.

Comparative analysis with related polycyclic aromatic systems reveals important structural relationships that influence chemical behavior. The compound shares structural similarities with other dicarboxylated naphthalene derivatives, such as dimethyl naphthalene-2,6-dicarboxylate, but the acenaphthalene framework introduces additional conformational constraints and electronic effects. The rigid ethylene bridge in the acenaphthalene system reduces conformational flexibility compared to simple naphthalene derivatives, resulting in enhanced planarity and modified electronic properties.

Compound Molecular Formula Molecular Weight Ring System Substitution Pattern
This compound C₁₆H₁₂O₄ 268.264 Acenaphthalene 5,6-dicarboxylate
Dimethyl naphthalene-2,6-dicarboxylate C₁₄H₁₂O₄ 244.243 Naphthalene 2,6-dicarboxylate
Acenaphthene C₁₂H₁₀ 154.208 Acenaphthalene Unsubstituted

The structural relationship to fluoranthene derivatives represents another important aspect of the compound's position within polycyclic aromatic chemistry. Recent synthetic methodologies have demonstrated the conversion of acenaphthalene derivatives to fluoranthene-based systems through palladium-catalyzed cascade reactions, highlighting the interconnected nature of these polycyclic aromatic frameworks. These transformations illustrate the potential for this compound to serve as a precursor to more complex polycyclic systems.

Research Evolution and Current State of Knowledge

The research trajectory surrounding this compound has evolved significantly over the past several decades, reflecting broader advances in synthetic methodology and analytical techniques. Early investigations focused primarily on fundamental preparation methods and basic characterization, while contemporary research has expanded to encompass sophisticated synthetic applications and mechanistic studies.

Recent synthetic developments have demonstrated enhanced methodologies for the preparation of this compound and related derivatives. Modern approaches incorporate advanced oxidation techniques, improved esterification procedures, and novel cyclization strategies that provide access to the compound with improved yields and selectivity. These methodological advances have enabled more efficient access to the compound for research applications and potential commercial uses.

Contemporary research has revealed the compound's participation in complex synthetic transformations, including palladium-catalyzed cascade reactions that enable the construction of fused heterocyclic systems. Recent publications have documented the use of acenaphthalene derivatives in Suzuki-Miyaura cross-coupling reactions followed by intramolecular carbon-hydrogen arylation, demonstrating the compound's utility in modern synthetic chemistry. These investigations have expanded the scope of accessible molecular structures and have contributed to the development of new synthetic methodologies.

Current analytical and computational studies have provided detailed insights into the electronic structure and spectroscopic properties of this compound. Advanced nuclear magnetic resonance techniques, infrared spectroscopy, and mass spectrometric analysis have enabled comprehensive characterization of the compound and its derivatives. Computational investigations have elucidated the electronic effects of the ester substituents on the aromatic system and have provided theoretical frameworks for understanding reactivity patterns.

Research Period Primary Focus Key Developments
1860s-1920s Discovery and basic preparation Initial synthesis of acenaphthene; early carboxylation methods
1930s-1960s Industrial applications Patent development; manufacturing processes
1970s-1990s Synthetic methodology Improved preparation techniques; mechanistic studies
2000s-Present Advanced applications Cascade reactions; computational studies; complex synthesis

The current state of knowledge encompasses detailed understanding of the compound's synthetic accessibility, reactivity patterns, and applications in complex molecule synthesis. Ongoing research continues to explore new synthetic applications, particularly in the areas of natural product synthesis and materials chemistry. The compound's role as a building block for more complex polycyclic systems remains an active area of investigation, with recent work demonstrating its utility in accessing novel heterocyclic frameworks and substituted aromatic systems.

Properties

IUPAC Name

dimethyl 1,2-dihydroacenaphthylene-5,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-15(17)11-7-5-9-3-4-10-6-8-12(16(18)20-2)14(11)13(9)10/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDDQWFGWDKABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C3C2=C(CC3)C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80296580
Record name Dimethyl 5,6-acenaphthenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4599-96-6
Record name NSC109958
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109958
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 5,6-acenaphthenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.